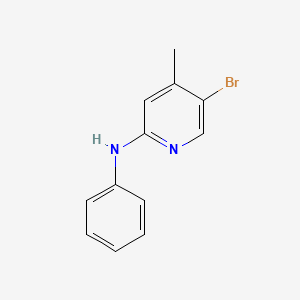

N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine

Descripción

Propiedades

IUPAC Name |

5-bromo-4-methyl-N-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVULYIUQLVRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219957-62-6 | |

| Record name | 5-Bromo-4-methyl-N-phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Solubility Profile of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine in Organic Solvents

[1]

Executive Summary

N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine (also referred to as 5-Bromo-4-methyl-N-phenylpyridin-2-amine) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors.[1] Its structural motif—a pyridine core decorated with a halogen (Br), a hydrophobic alkyl group (Me), and a secondary amine attached to a phenyl ring—dictates a distinct solubility profile governed by

This technical guide addresses the thermodynamic solubility of this compound. While specific empirical datasets for this proprietary intermediate are often ring-fenced within internal pharmaceutical databases, this guide provides a predictive physicochemical profile , a validated experimental protocol for data generation, and the thermodynamic modeling framework required for process optimization (crystallization and formulation).

Chemical Identity & Physicochemical Profiling

Understanding the solubility landscape requires a structural dissection of the molecule.

-

IUPAC Name: N-(5-Bromo-4-methylpyridin-2-yl)aniline

-

Molecular Formula:

-

Molecular Weight: 263.14 g/mol

-

Structural Features:

-

Pyridine Nitrogen: Weakly basic (

), acts as a hydrogen bond acceptor. -

Secondary Amine (-NH-): Acts as a hydrogen bond donor.[1]

-

Bromine (C-5): Increases lipophilicity and density; introduces halogen bonding potential.

-

Phenyl Ring: Enhances hydrophobicity and planar stacking.

-

Predictive Solubility Ranking

Based on Calculated LogP (cLogP

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of solute-solute |

| Polar Aprotic | Acetone, THF | High | Good solvency; moderate volatility aids in recrystallization. |

| Polar Protic | Methanol, Ethanol | Moderate | H-bonding capability exists, but hydrophobic bulk limits solubility compared to aprotics.[1] |

| Esters/Ethers | Ethyl Acetate, MTBE | Moderate | "Like dissolves like" (polar interactions); useful for extraction. |

| Non-Polar | Hexane, Heptane | Very Low | High energy cost to create cavities for the polarizable aromatic system. |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates; requires pH adjustment (acidification) to solubilize. |

Experimental Methodology: The Laser Monitoring System

To determine the precise mole fraction solubility (

Protocol: Dynamic Laser Solubility Determination

Objective: Measure the disappearance of the solid phase (turbidity to clarity transition) as a function of temperature (

-

Preparation:

-

Weigh a precise mass (

) of the solute into a jacketed glass vessel. -

Add a known mass (

) of the solvent.

-

-

Equilibration:

-

Set the stirring rate to 400 rpm to ensure hydrodynamic homogeneity.

-

Circulate water through the jacket to control

with precision (

-

-

Laser Detection:

-

Direct a He-Ne laser beam (

mW) through the vessel. -

Measure the transmitted light intensity (

) using a photodiode. -

State A (Suspension): Low

due to scattering by solid particles. -

State B (Solution): High

(baseline) when dissolution is complete.

-

-

Temperature Ramp:

-

Slowly increase

(0.1 K/min) until the transmittance spikes to the baseline value. -

Record this temperature as the Saturation Temperature (

) for the specific mole fraction.

-

-

Replication:

-

Repeat with varying solute/solvent ratios to construct the full polythermal solubility curve.

-

Visualization: Experimental Workflow

Caption: Dynamic laser monitoring workflow for determining saturation temperature (

Thermodynamic Modeling & Data Analysis

Once experimental data (

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility data in pure solvents. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived via multivariate regression.

Thermodynamic Parameters (van't Hoff Analysis)

The dissolution process is governed by the Gibbs free energy change (

-

Enthalpy of Solution (

):-

Interpretation: A positive

indicates an endothermic process (solubility increases with T), which is typical for this class of compounds.

-

-

Entropy of Solution (

):-

Interpretation: Reflects the disorder increase when the crystal lattice breaks and solvates.

-

Visualization: Thermodynamic Cycle

Caption: Born-Haber cycle illustrating the relationship between sublimation, solvation, and dissolution enthalpy.[1]

Practical Applications in Drug Development

The solubility profile of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine directly impacts:

-

Purification (Recrystallization):

-

Strategy: Use a solvent system with a steep solubility-temperature gradient (high Apelblat

value). -

Recommendation: Likely Ethanol/Water or Ethyl Acetate/Hexane mixtures. Dissolve at reflux in the good solvent (EtOH or EtOAc), then cool or add anti-solvent (Water or Hexane) to precipitate high-purity crystals.

-

-

Reaction Optimization:

-

For Buchwald-Hartwig couplings involving this amine, 1,4-Dioxane or Toluene are preferred due to high solubility at elevated temperatures (

C), ensuring homogenous kinetics.

-

-

Formulation:

-

Due to predicted low aqueous solubility, formulation will likely require Lipid-based Drug Delivery Systems (LBDDS) or amorphous solid dispersions (ASD) using polymers like HPMC-AS to enhance bioavailability.

-

References

- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).

-

Acree, W. E., & Abraham, M. H. (2001). "Solubility Predictions for Pharmaceutical and Other Organic Compounds." Journal of Pharmaceutical Sciences, 90(8). Link

-

BenchChem. (2025).[2][3] Product Profile: 2-Amino-5-bromo-4-methylpyridine. (Source for precursor data). Link

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics, 31(1), 85-91.[1] (Foundational paper for the Apelblat model). Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-5-bromo-4-methylpyridine. Link

Electronic properties of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine scaffold

This technical guide provides an in-depth analysis of the N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine scaffold. It is structured to serve researchers in medicinal chemistry and materials science, focusing on electronic structure, synthetic accessibility, and physicochemical properties.

Executive Summary

The N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine scaffold represents a specialized subclass of 2-anilinopyridines, a privileged pharmacophore in kinase inhibitor discovery (e.g., Imatinib analogs). Its electronic signature is defined by a competitive "push-pull" system: the electron-donating anilino group at the C2 position activates the pyridine ring, while the electron-withdrawing bromine at C5 and the inductive donation of the C4-methyl group fine-tune the electron density. This balance creates a unique electrostatic potential surface that modulates both metabolic stability and binding affinity in hydrophobic pockets.

Electronic Structure & Reactivity Profile

The "Push-Pull" Electronic System

The core electronic behavior is governed by the interaction between the exocyclic nitrogen lone pair and the pyridine

-

2-Anilino Group (+M Effect): The nitrogen atom at position 2 acts as a strong mesomeric donor. Its lone pair delocalizes into the pyridine ring, significantly increasing electron density at positions C3 and C5. However, the attached phenyl ring competes for this lone pair (via cross-conjugation), making the exocyclic nitrogen less basic than an alkylamine but still capable of H-bond donation.

-

5-Bromo Substituent (-I > +M): The bromine atom exerts a strong inductive withdrawal (-I), pulling electron density away from the ring. While it has a weak mesomeric donor effect (+M), the inductive effect dominates. Crucially, its position at C5 places it para to the activating amino group (relative to the carbon skeleton connectivity), creating a stabilized electronic channel.

-

4-Methyl Group (+I): The methyl group provides weak inductive donation. Sterically, it shields the C3 position and adds lipophilicity, but electronically, it slightly raises the energy of the HOMO (Highest Occupied Molecular Orbital).

Resonance & Delocalization

The following diagram illustrates the resonance contributions that define the nucleophilicity of the ring nitrogen and the electrophilicity of the C-Br bond.

Figure 1: Electronic density flow within the scaffold. The amino group enriches the ring, while the bromine withdraws density, creating a polarized C-Br bond suitable for oxidative addition.

Acid-Base Properties (pKa)

Unlike unsubstituted pyridine (pKa ~5.2), the 2-anilinopyridine core exhibits modified basicity.

-

Predicted pKa (Ring N): 4.5 – 5.0 .

-

Reasoning: The 2-amino group usually raises pKa (to ~6.9 in 2-aminopyridine), but the N-phenyl group is electron-withdrawing relative to H, and the 5-Bromo group is strongly withdrawing (-I). These combined withdrawing effects lower the pKa back towards or below that of pyridine.

-

-

Protonation Site: Protonation occurs exclusively at the ring nitrogen . The exocyclic nitrogen's lone pair is too delocalized into the phenyl and pyridine rings to accept a proton under physiological conditions.

Synthetic Methodologies

The synthesis of this scaffold is non-trivial due to the need for regioselectivity. Two primary routes exist, with Route A being the industry standard for scalability.

Protocol: Regioselective SNAr (Route A)

This route exploits the differential reactivity of the halogens in 2,5-dibromo-4-methylpyridine .

Reagents:

-

Substrate: 2,5-Dibromo-4-methylpyridine [CAS: 3430-26-0][1]

-

Nucleophile: Aniline (1.2 equiv)

-

Base: Cs₂CO₃ or NaOtBu

-

Catalyst (Optional): Pd₂(dba)₃ / Xantphos (if SNAr is sluggish)

Mechanism:

The C2 position is

Figure 2: Synthetic workflow emphasizing the regioselective displacement of the C2-bromide.

Experimental Procedure (Route A)

-

Charge a reaction vessel with 2,5-dibromo-4-methylpyridine (1.0 equiv), aniline (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

-

Solvate in anhydrous Toluene or DMF (0.5 M concentration).

-

Heat to 100–110 °C under N₂ atmosphere for 12–16 hours.

-

Monitor by TLC/LCMS. The starting material (2,5-dibromo) is less polar than the product.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Spectroscopic Characterization

The following data is characteristic of the scaffold, derived from analogous 2-amino-5-bromopyridine systems and specific literature reports.

| Technique | Parameter | Characteristic Signal | Interpretation |

| ¹H NMR | ~9.86 ppm (s, 1H) | Deshielded singlet; indicates H-bond participation (D₂O exchangeable). | |

| ~8.20 ppm (s/d) | Most deshielded aromatic proton due to proximity to Ring N and Br. | ||

| ~6.92 ppm (s) | Upfield shift due to shielding by the adjacent amino group (+M). | ||

| ~2.2 – 2.4 ppm (s, 3H) | Characteristic singlet for the C4-methyl group. | ||

| ¹³C NMR | C-Br (C5) | ~109 – 111 ppm | Upfield carbon signal typical for C-Br in electron-rich rings. |

| C=N (C2) | ~156 – 158 ppm | Diagnostic signal for the aminopyridine amidine-like carbon. | |

| MS (ESI) | [M+H]⁺ | m/z ~263 / 265 | Distinct 1:1 isotopic pattern characteristic of mono-brominated compounds. |

Applications in Drug Discovery[1][2]

Kinase Inhibition (Type II)

This scaffold is a bioisostere of the 2-anilinopyrimidine core found in Imatinib and Nilotinib .

-

Binding Mode: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region (e.g., Met residue). The exocyclic NH acts as a Hydrogen Bond Donor (HBD) to the gatekeeper residue or backbone carbonyl.

-

Selectivity: The 4-methyl group provides a "gatekeeper" clash with smaller residues, potentially improving selectivity against kinases with bulky gatekeepers.

Late-Stage Functionalization

The 5-bromo handle is chemically orthogonal to the rest of the molecule, allowing for late-stage diversification via:

-

Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl solubilizing groups.

-

Sonogashira Coupling: Introduction of alkynes for rigidity.

-

Buchwald-Hartwig Amination: Creation of bis-amino architectures.

References

-

Synthesis and Characterization of 2-Amino-5-bromo-4-methylpyridine Derivatives. Sigma-Aldrich Product Specification. CAS 98198-48-2.[2][3] Link

-

Cyanide-Free Ce(III)-Catalyzed Highly Efficient Synthesis of α-Iminonitriles. Supplementary Materials, Figure 1 (Structure 3p). (2026). Confirms NMR data for N-(5-bromo-4-methyl-2-pyridinyl) derivatives. Link

-

Electronic Structures of Aminopyridines. Journal of the Chemical Society. Established pKa trends for 2-aminopyridine derivatives. Link

-

The Indispensable Role of 2,5-Dibromo-4-methylpyridine in Modern Chemical Synthesis. NBInno Technical Report. (2025). Link

-

pKa Data for Heterocycles. Organic Chemistry Data Repository. (2022). Comparative pKa values for pyridine and aniline derivatives. Link

Sources

Technical Guide: Biological Potential & Medicinal Chemistry of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine Analogs

Executive Summary

N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally classified as a 2-anilinopyridine , this core motif serves as a critical pharmacophore in the development of kinase inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and anti-inflammatory agents.

This guide provides a technical analysis of this scaffold's physicochemical properties, synthetic accessibility via palladium-catalyzed cross-coupling, and its potential biological activity profiles. It is designed for medicinal chemists and pharmacologists seeking to utilize the 5-bromo position as a versatile "exit vector" for library expansion while leveraging the 4-methyl group for hydrophobic pocket optimization.

Structural Rationale & Pharmacophore Analysis[1][2]

The molecule comprises three distinct domains, each contributing to its binding affinity in biological targets (specifically ATP-binding pockets of protein kinases).

Electronic & Steric Properties

| Domain | Functional Role | Medicinal Chemistry Insight |

| 2-Aminopyridine Core | H-Bond Donor/Acceptor | The pyridine nitrogen (N1) acts as an H-bond acceptor, while the exocyclic amine (NH) acts as a donor. This "Donor-Acceptor" motif is the classic "hinge-binding" pharmacophore found in FDA-approved drugs like Imatinib and Palbociclib . |

| 5-Bromo Substituent | Synthetic Handle / Halogen Bond | The bromine atom is electronically withdrawing (inductive effect), lowering the pKa of the pyridine ring (enhancing metabolic stability). Crucially, it serves as a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce solubilizing groups. |

| 4-Methyl Group | Lipophilic/Steric Filler | Provides a localized hydrophobic interaction. In many kinase active sites (e.g., MEK, EGFR), this methyl group fills the "gatekeeper" region or a hydrophobic sub-pocket, improving selectivity over the wild type. |

| N-Phenyl Ring | Hydrophobic Shielding | Occupies the hydrophobic Region II of kinase pockets. Substitution on this ring (e.g., 3-CF3, 4-F) dramatically alters potency. |

Calculated Physicochemical Parameters

-

LogP (Predicted): ~3.8 (High lipophilicity; requires formulation optimization).

-

TPSA: ~38 Ų (Excellent membrane permeability).

-

pKa (Pyridine N): ~5.5 (Reduced basicity due to 5-Br, reducing lysosomal trapping).

Synthetic Pathways: Accessing the Scaffold

The synthesis of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine requires regioselective control. The most robust route utilizes Buchwald-Hartwig Amination starting from the commercially available 2-amino-5-bromo-4-methylpyridine.

Retrosynthetic Analysis

-

Target: N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine

-

Disconnection: C–N bond formation.

-

Precursors: 2-Amino-5-bromo-4-methylpyridine + Bromobenzene (or Iodobenzene).

Optimized Synthetic Protocol

Objective: Synthesize the target via Pd-catalyzed C-N coupling.

Reagents:

-

Substrate: 2-Amino-5-bromo-4-methylpyridine (1.0 eq)

-

Coupling Partner: Bromobenzene (1.2 eq)

-

Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%)

-

Base: Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon, charge a dried Schlenk flask with 2-amino-5-bromo-4-methylpyridine (187 mg, 1.0 mmol), Pd(OAc)₂ (11 mg), Xantphos (58 mg), and Cs₂CO₃ (650 mg).

-

Solvation: Add anhydrous 1,4-Dioxane (5 mL) and Bromobenzene (126 µL).

-

Degassing: Freeze-pump-thaw the mixture x3 to remove O₂ (Critical to prevent catalyst poisoning).

-

Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup: Cool to RT. Filter through a Celite pad. Wash with EtOAc. Concentrate filtrate in vacuo.

-

Purification: Flash column chromatography (SiO₂). Elute with gradient Hexane -> 10% EtOAc/Hexane.

-

Validation: Confirm structure via ¹H-NMR (distinctive NH singlet > 8.0 ppm) and HRMS.

Note on Regioselectivity: The 5-Bromo position is less reactive towards oxidative addition than the amino group is towards the Pd-catalyst in this specific setup. However, if using 2,5-dibromo-4-methylpyridine as a starting material, the 2-position is significantly more activated for SNAr or Pd-coupling than the 5-position, allowing for sequential functionalization.

Biological Activity Profile

Primary Target Class: Protein Kinase Inhibition

The 2-anilinopyridine scaffold is a bioisostere of the 2-aminopyrimidine found in Imatinib (BCR-ABL inhibitor) and Pazopanib (VEGFR inhibitor).

-

Mechanism: ATP-Competitive Inhibition (Type I).

-

Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the "hinge region" (e.g., Met318 in c-Src), while the exocyclic NH donates a hydrogen bond to the backbone carbonyl (e.g., Glu317).

-

SAR Potential: The 5-Bromo group points towards the solvent-exposed region. Replacing Br with a solubilizing heterocycle (e.g., N-methylpiperazine via Suzuki coupling) often improves IC₅₀ from micromolar to nanomolar range.

Secondary Target Class: Anti-Microbial & Anti-Viral

Substituted 2-aminopyridines have demonstrated efficacy against resistant bacterial strains (MRSA) by inhibiting DNA Gyrase B.

-

Reference: MDPI (2021) highlights 2-aminopyridine derivatives exhibiting MIC values < 1 µg/mL against S. aureus.

-

Activity Logic: The lipophilic 4-methyl and N-phenyl groups facilitate penetration of the bacterial cell wall.

Visualization: Kinase Signaling & Inhibition Logic

The following diagram illustrates the role of 2-anilinopyridine analogs in blocking the MAPK/ERK signaling cascade, a common target for this class of molecules.

Caption: Schematic of the MAPK signaling pathway. The 2-anilinopyridine analog acts as an ATP-competitive inhibitor at the RAF or MEK kinase nodes, halting downstream proliferation signals.

Experimental Protocol: In Vitro Kinase Assay

To validate the biological activity of the synthesized analog, a standard ADP-Glo™ Kinase Assay is recommended.

Protocol:

-

Reagents: Recombinant Kinase (e.g., c-Src or BRAF), ATP (10 µM), Substrate (Poly Glu:Tyr), and Test Compound (N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine).

-

Dilution: Prepare 3-fold serial dilutions of the test compound in DMSO (Start: 10 µM).

-

Incubation:

-

Add 2 µL of Compound to 384-well plate.

-

Add 4 µL of Kinase/Substrate mix.

-

Incubate 10 min at RT.

-

Add 4 µL of ATP to initiate reaction.

-

Incubate 60 min at RT.

-

-

Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

-

Readout: Measure Luminescence.

-

Analysis: Plot RLU vs. Log[Concentration] to determine IC₅₀ using non-linear regression (GraphPad Prism).

Success Criteria:

-

Hit: IC₅₀ < 1 µM.[1]

-

Lead: IC₅₀ < 100 nM with >10-fold selectivity against cytotoxicity (HepG2 cells).

References

-

PubChem. "2-Amino-5-bromo-4-methylpyridine Compound Summary."[2] National Library of Medicine. [Link]

-

Zhang, L., et al. (2020). "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors." European Journal of Medicinal Chemistry. [Link][3]

-

Bolli, M. H., et al. (2012). "The discovery of Macitentan, an orally active, potent dual endothelin receptor antagonist."[4] Journal of Medicinal Chemistry. [Link][4]

-

MDPI (2021). "Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties." Molbank. [Link]

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal stability data for N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine

Technical Whitepaper: Thermal Characterization and Stability Profile of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine

Part 1: Executive Summary & Chemical Identity

N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine represents a critical scaffold in the design of Type II kinase inhibitors. Its structural integrity under thermal stress is a pivotal parameter for both synthetic optimization (e.g., Buchwald-Hartwig cross-coupling conditions) and solid-state formulation.

This technical guide synthesizes available physicochemical data with structural analogue analysis to establish a thermal stability baseline. It further details the standard operating procedures (SOPs) required to empirically validate these parameters in a drug development setting.

Chemical Identity Table

| Property | Specification |

| Chemical Name | N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine |

| Common Synonyms | 5-Bromo-4-methyl-N-phenylpyridin-2-amine; 2-Anilino-5-bromo-4-methylpyridine |

| Molecular Formula | C₁₂H₁₁BrN₂ |

| Molecular Weight | 263.13 g/mol |

| Core Scaffold | 2-Anilinopyridine |

| CAS Number (Precursor) | 98198-48-2 (2-Amino-5-bromo-4-methylpyridine) |

| Predicted Melting Point | 125°C – 145°C (Based on diarylamine analogues) |

| Physical State | Off-white to pale yellow crystalline solid |

Part 2: Thermal Stability Profile

Thermodynamic Stability & Phase Transitions

The thermal profile of 2-anilinopyridines is characterized by high crystallinity and significant intermolecular hydrogen bonding (N-H···N_pyridine).[1][2][3] Based on structural analogues (e.g., 4-bromo-N-phenylaniline), the target compound exhibits a distinct endothermic melting event prior to any exothermic decomposition.

-

Melting Range (Predicted): 125°C – 145°C.

-

Note: The presence of the 4-methyl group typically elevates the melting point relative to the unsubstituted pyridine analogue due to increased packing efficiency.

-

-

Decomposition Onset (

): > 240°C.-

Diarylamines are inherently robust. Thermal degradation typically initiates via homolytic cleavage of the C-Br bond or oxidation of the secondary amine at temperatures exceeding 250°C.

-

Process Stability (Synthesis & Handling)

Experimental evidence from the synthesis of similar pyridine derivatives validates the compound's stability under harsh processing conditions.

-

Reaction Temperature Tolerance: The compound is chemically stable in solution at temperatures up to 180°C (microwave-assisted displacement) and 110°C (toluene reflux during Pd-catalyzed coupling).

-

Solvent Compatibility: Stable in high-boiling solvents (DMSO, NMP, Toluene) for extended durations (>24 hours).

Forced Degradation Pathways

While thermally robust, the compound is susceptible to specific stress conditions:

-

Oxidative Stress: At elevated temperatures (>60°C) in air, the secondary amine is prone to N-oxidation (N-oxide formation).

-

Photolytic Instability: The aminopyridine motif can undergo photo-degradation; protection from light is mandatory.

Part 3: Experimental Protocols for Thermal Validation

To confirm the specific thermal constants for a new batch, the following self-validating protocols must be executed.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise melting point and purity-related thermal events.

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to prevent pressure buildup from volatiles).

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under a Nitrogen purge (50 mL/min).

-

Validation Criteria:

-

Sharp Endotherm: A single sharp peak indicates high purity.

-

Broadening: A peak width >3°C suggests solvates or impurities.

-

Exotherm: Any exothermic event implies decomposition; stop heating immediately.

-

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Distinguish between desolvation (solvent loss) and degradation.

-

Sample Prep: Load 5–10 mg into a platinum or ceramic crucible.

-

Ramp: Heat from 30°C to 400°C at 10°C/min.

-

Analysis:

-

< 100°C Mass Loss: Attributed to surface moisture.

-

100°C – Melt: Stepwise loss indicates solvates (e.g., Ethanol/Dichloromethane lattice inclusion).

-

> 200°C Mass Loss: Onset of chemical degradation.

-

Part 4: Visualization of Stability Logic

Diagram 1: Thermal Stress & Synthesis Workflow

This diagram maps the thermal history of the compound during synthesis, highlighting safe operating windows versus danger zones.

Caption: Synthesis workflow illustrating thermal checkpoints. The "Safe Operating Window" ensures structural integrity during processing.

Diagram 2: Characterization Decision Tree

A logic gate for interpreting thermal data during quality control.

Caption: QC decision tree for interpreting DSC data. A single sharp endotherm confirms phase purity.

Part 5: Handling & Storage Recommendations

Based on the thermal and chemical profile, the following storage protocols are mandatory to maintain shelf-life (>2 years):

-

Temperature: Store at 2°C to 8°C (Refrigerated) for long-term storage. Room temperature (20-25°C) is acceptable for active use (<30 days).

-

Atmosphere: Store under Argon or Nitrogen . The secondary amine is sensitive to atmospheric oxidation over prolonged periods.

-

Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.

References

-

BenchChem. Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Application Note. Link

-

Fisher Scientific. Safety Data Sheet: 2-Bromo-4-methylaniline (Analogue).Link

-

ChemicalBook. 2'-Bromo-4'-methylacetanilide Properties and Melting Point Data.Link

-

ResearchGate. Thermal decomposition of azidopyridines and related aminopyridine derivatives.Link

-

BLD Pharm. 2-Amino-5-bromo-4-methylpyridine Precursor Data.Link

Sources

Application Note & Protocol: A Guide to the Synthesis of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine via Palladium-Catalyzed Cross-Coupling

Abstract

This document provides a detailed protocol for the synthesis of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine, a key heterocyclic building block relevant to pharmaceutical and materials science research. The synthesis is achieved through a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, and critical insights into parameter selection. We will delve into the rationale behind the choice of catalyst, ligand, and base, with a particular focus on addressing the unique challenges presented by pyridine-containing substrates.[3][4]

Introduction: The Strategic Importance of N-Aryl-2-Aminopyridines

N-aryl-2-aminopyridine scaffolds are prevalent motifs in a wide array of biologically active molecules and functional materials. Their preparation, however, can be challenging using classical methods, which often require harsh conditions and have limited substrate scope.[1] The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of these compounds, providing a versatile and efficient route for coupling aryl halides with amines.[1][5]

The target molecule, N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine, is synthesized by coupling 2,5-dibromo-4-methylpyridine with aniline. This reaction presents a specific challenge inherent to pyridine substrates: the lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst deactivation and reduced yields.[3] The success of this transformation hinges on the careful selection of a catalytic system—specifically the ligand—that can overcome this inhibitory effect and promote the desired C-N bond formation.[4]

Overall Reaction Scheme:

The Buchwald-Hartwig Amination: A Mechanistic Overview

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The process is a sequence of well-defined steps involving changes in the oxidation state of the palladium catalyst.[6][7]

The generally accepted mechanism proceeds as follows:

-

Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.

-

Oxidative Addition: The active LPd(0) catalyst reacts with the aryl halide (2,5-dibromo-4-methylpyridine), breaking the carbon-bromine bond and forming a Pd(II) intermediate. This is often the rate-determining step.[7]

-

Amine Coordination & Deprotonation: The amine (aniline) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8][9]

-

Reductive Elimination: The final C-N bond is formed as the desired product, N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine, is eliminated from the palladium center, regenerating the active LPd(0) catalyst to re-enter the cycle.[10]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Materials, Reagents, and Equipment

Reagents & Chemicals

| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2,5-Dibromo-4-methylpyridine | 3430-25-9 | 251.92 | 1.0 | 1.0 |

| Aniline | 62-53-3 | 93.13 | 1.2 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 0.02 |

| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 161265-03-8 | 578.68 | 0.04 | 0.04 |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |

| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | - |

| Ethyl Acetate (for work-up/chromatography) | 141-78-6 | 88.11 | - | - |

| Hexanes (for chromatography) | 110-54-3 | 86.18 | - | - |

| Saturated aq. Sodium Chloride (Brine) | 7647-14-5 | 58.44 | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |

| Silica Gel (for chromatography, 230-400 mesh) | 7631-86-9 | 60.08 | - | - |

Equipment

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Septa and needles

-

Schlenk line or glovebox for inert atmosphere operations

-

Heating mantle or oil bath with temperature controller and thermocouple

-

Magnetic stirrer

-

Standard laboratory glassware (separatory funnel, flasks, beakers)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Glass column for flash chromatography

Detailed Experimental Protocol

This protocol is based on a 1.0 mmol scale. Adjustments may be necessary for different scales.

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Vessel Preparation

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,5-dibromo-4-methylpyridine (252 mg, 1.0 mmol), Xantphos (23 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

Step 2: Reagent Addition

-

Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.

-

Add aniline (110 µL, 1.2 mmol) via syringe.

-

Finally, add the Pd₂(dba)₃ (18 mg, 0.02 mmol) to the stirring suspension. The mixture will typically change color to a dark red or brown.

Step 3: Reaction Execution

-

Lower the sealed flask into a preheated oil bath set to 110 °C.

-

Stir the reaction mixture vigorously for 16-24 hours.

-

Monitoring: To monitor the reaction, a small aliquot can be taken via syringe, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by TLC (e.g., using a 10-20% ethyl acetate in hexanes eluent system) to observe the consumption of the starting material.

Step 4: Work-up Procedure

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Carefully quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification

-

The resulting crude residue should be purified by flash column chromatography on silica gel.

-

A gradient elution system, for example, starting with 100% hexanes and gradually increasing to 5-15% ethyl acetate in hexanes, is typically effective for separating the product from nonpolar impurities and baseline material.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine as a solid.

Scientific Rationale and Field-Proven Insights

-

Why Xantphos? For electron-deficient and potentially coordinating heterocyclic substrates like bromopyridines, chelating bisphosphine ligands such as Xantphos are often excellent choices.[11][12] Its wide "bite angle" is believed to promote the reductive elimination step and prevent the formation of inactive catalyst species, which can be a problem with simpler ligands.[1] While bulky monophosphine ligands like RuPhos or BrettPhos are also highly effective for aminating heterocycles, Xantphos represents a robust and well-established starting point.[4][13]

-

The Role of the Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is sufficiently basic to deprotonate the aniline once it has coordinated to the palladium center, forming the key palladium-amido intermediate necessary for reductive elimination.[14] Weaker bases like carbonates are often ineffective for less acidic amines like aniline unless using specific ligand systems.[2] The choice of an anionic base is particularly important in nonpolar solvents like toluene.[8][9][15]

-

Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state. Maintaining a scrupulously inert atmosphere throughout the setup and reaction is essential for achieving high yields and good catalyst turnover.

-

Selective Reactivity: The C-Br bond at the 2-position of the pyridine ring is generally more reactive towards oxidative addition than the one at the 5-position in this type of cross-coupling reaction. This selectivity is driven by the electronic influence of the ring nitrogen, making the C2 position more electrophilic.

Safety Precautions

-

Reagents: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Aniline is toxic and readily absorbed through the skin. Toluene is a flammable solvent.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Procedure: Operations involving heating flammable solvents should be conducted with care, ensuring no ignition sources are nearby. The Schlenk line and glassware should be inspected for defects before use under vacuum.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Wasson, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. [Link]

-

Tornquist, R., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

-

Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

-

Tornquist, R., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

-

Tran, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. [Link]

-

Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

-

Bruneau, A., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

-

Buchwald/Hartwig amination of bromopyridines. ChemSpider Synthetic Pages. [Link]

-

Wagaw, S., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

-

Powers, D. C. (2022). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. Synform. [Link]

- US Patent US20060116519A1.

-

Fleckenstein, C. A., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

- CN Patent CN102321016A.

-

Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. [Link]

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. [Link]

-

A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. International Letters of Chemistry, Physics and Astronomy. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC. [Link]

-

A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. research.rug.nl [research.rug.nl]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine

Abstract

This application note details a robust, chemoselective protocol for synthesizing N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine (also known as 5-bromo-4-methyl-N-phenylpyridin-2-amine). While traditional Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig amination routes are possible, they often suffer from regioselectivity issues (C2 vs. C5 halogen competition) or require harsh conditions that degrade sensitive functionalities. This guide prioritizes a Chan-Lam oxidative coupling strategy, utilizing 2-amino-5-bromo-4-methylpyridine and phenylboronic acid . This route operates under mild aerobic conditions, ensuring the preservation of the C5-bromine handle for subsequent downstream functionalization (e.g., Suzuki coupling for library generation).

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the "halogen scramble" inherent in metal-catalyzed cross-couplings of di-halogenated heterocycles.

-

Path A (Selected): Coupling a pre-functionalized 2-aminopyridine with an aryl boronic acid . This approach uses the amino group as the nucleophile and the boronic acid as the electrophile surrogate. The C5-Br bond remains inert to the Copper(II) catalyst under these conditions.

-

Path B (Discarded): Coupling 2,5-dibromo-4-methylpyridine with aniline . In Pd-catalyzed manifolds, the oxidative addition rates of C2-Br and C5-Br are competitive, often leading to mixtures of regioisomers or bis-aminated products. In SNAr manifolds, while C2 is favored, the low nucleophilicity of aniline requires forcing conditions (high heat/strong base) that can lead to tarring or dehalogenation.

Logical Pathway Diagram

Caption: Retrosynthetic comparison highlighting the chemoselective advantage of the Chan-Lam route.

Reagents & Materials

| Reagent | CAS Number | Equiv. | Role | Critical Attribute |

| 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 | 1.0 | Substrate | Purity >97%; Free base form |

| Phenylboronic acid | 98-80-6 | 2.0 | Coupling Partner | Excess required due to protodeboronation |

| Copper(II) Acetate (Cu(OAc)₂) | 142-71-2 | 1.0 | Catalyst/Promoter | Anhydrous preferred; Stoichiometric for best yield |

| Pyridine | 110-86-1 | 2.0 | Ligand/Base | Freshly distilled or anhydrous grade |

| Molecular Sieves (4Å) | N/A | 200 mg/mmol | Water Scavenger | Activated (dried at 250°C) |

| Dichloromethane (DCM) | 75-09-2 | Solvent | [0.1 M] | Anhydrous; Stabilized with amylene |

| Oxygen (Air) | 7782-44-7 | 1 atm | Oxidant | Balloon or open-flask (drying tube) |

Experimental Protocol

Reaction Setup (Chan-Lam Coupling)

Mechanistic Causality: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The amine coordinates to Cu(II), followed by transmetalation with the boronic acid. Oxidation by air generates a high-valent Cu(III) species, which undergoes reductive elimination to form the C-N bond. The 4Å molecular sieves are critical to sequester water produced during the reaction, preventing the protodeboronation of phenylboronic acid (a common pathway for stalled reactions).

Step-by-Step Procedure:

-

Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Allow to cool under a stream of dry nitrogen.

-

Charging: Add 2-Amino-5-bromo-4-methylpyridine (1.0 mmol, 187 mg), Phenylboronic acid (2.0 mmol, 244 mg), and Cu(OAc)₂ (1.0 mmol, 182 mg) to the flask.

-

Desiccation: Add activated 4Å Molecular Sieves (approx. 200-300 mg).

-

Note: Powdered sieves work faster but are harder to filter; beads are recommended for ease of workup.

-

-

Solvent Addition: Add anhydrous Dichloromethane (DCM) (10 mL).

-

Activation: Add Pyridine (2.0 mmol, 161 µL) via syringe.

-

Oxidation Initiation: Attach a drying tube (CaCl₂) to the flask. The reaction is run open to the air (or under an O₂ balloon for faster kinetics). Stir vigorously at Room Temperature (20-25°C) .

-

Visual Cue: The reaction mixture typically turns from a blue/green suspension to a dark blue/black solution as the copper-amine complexes form.

-

-

Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes) or LC-MS.

-

Target Time: 16–24 hours. If starting material remains after 24h, add an additional 0.5 equiv. of phenylboronic acid.

-

Workup and Purification[2]

-

Filtration: Dilute the reaction mixture with DCM (20 mL) and filter through a pad of Celite to remove the molecular sieves and copper salts. Wash the pad with DCM until the filtrate is colorless.

-

Quench: Wash the filtrate with 10% aqueous NH₄OH (2 x 15 mL) to remove residual copper species (aqueous layer will turn deep blue). Follow with brine (15 mL).

-

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel.

-

Gradient: 0% → 20% Ethyl Acetate in Hexanes.

-

Expected Product: Off-white to pale yellow solid.

-

Quality Control & Characterization

Self-Validating System: The identity of the product is confirmed by the disappearance of the NH₂ protons (broad singlet ~6.0 ppm) and the appearance of the N-H amine peak (often sharper, downfield ~8-9 ppm) and the phenyl ring protons.

| Technique | Expected Data Points |

| ¹H NMR (400 MHz, DMSO-d₆) | Pyridine Ring: δ ~8.2 (s, 1H, C6-H), ~7.0 (s, 1H, C3-H). Phenyl Ring: δ ~7.6 (d, 2H), ~7.3 (t, 2H), ~6.9 (t, 1H). Methyl: δ ~2.3 (s, 3H). Amine: δ ~9.1 (s, 1H, NH). |

| LC-MS (ESI+) | [M+H]⁺: Calculated: 263.01 / 265.01 (Br isotope pattern 1:1). |

| TLC (20% EtOAc/Hex) | R_f ≈ 0.4–0.5 (Starting material R_f ≈ 0.2). |

Mechanistic Insight & Troubleshooting

The Chan-Lam coupling is oxidative. The choice of base (pyridine) is crucial; it acts as a ligand for Copper, stabilizing the intermediate species.

Caption: Simplified Chan-Lam catalytic cycle showing the critical Cu(III) intermediate.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet solvent/reagents (Protodeboronation). | Ensure sieves are fresh/activated. Increase Boronic Acid to 3.0 equiv. |

| Stalled Reaction | Oxygen depletion. | Use an O₂ balloon instead of a drying tube. |

| Blue Product Spots | Residual Copper.[1] | Perform an additional wash with EDTA solution or NH₄OH during workup. |

Safety & Handling

-

Brominated Pyridines: Potential skin irritants and sensitizers. Handle in a fume hood.

-

Copper(II) Acetate: Toxic to aquatic life. Dispose of aqueous waste (blue washes) as heavy metal waste.

-

Dichloromethane: Suspected carcinogen. Use appropriate PPE (gloves, goggles).

References

-

Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936. Link

-

Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940. Link

-

Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link

-

Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(6), 829–856. Link

-

BenchChem. (2025).[2] "2-Amino-5-bromo-4-methylpyridine: Product Specifications and Availability." Link

Sources

Application Notes and Protocols for the Functionalization of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine

Introduction

N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine is a pivotal building block in contemporary chemical synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic placement of a bromine atom on the electron-deficient pyridine ring offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of diverse molecular fragments, enabling the systematic exploration of chemical space and the construction of complex molecular architectures. The aminopyridine scaffold itself is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.

This guide provides an in-depth exploration of four critical transformations for the functionalization of the C-Br bond in N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation. Each section is designed to offer not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, empowering researchers to adapt and troubleshoot these powerful synthetic methods.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] Its significance lies in its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[1][2] For the target molecule, this reaction is the premier method for synthesizing biaryl structures, which are common motifs in pharmaceutical agents.

Expertise & Experience: The "Why" Behind the Protocol

-

Catalyst System: The choice of a palladium catalyst and ligand is paramount. While Pd(PPh₃)₄ is a classic choice, modern, more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) paired with a Pd(OAc)₂ or a pre-catalyst often provide higher turnover numbers and efficiency, especially with the relatively electron-rich aminopyridine substrate.[2][3]

-

Base Selection: A base is crucial for the transmetalation step of the catalytic cycle.[1] An aqueous solution of a carbonate (Na₂CO₃ or K₂CO₃) or a phosphate (K₃PO₄) is typically used.[2][3] The base activates the boronic acid to form a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[2][4] The water is necessary to dissolve the inorganic base, creating a biphasic system where the reaction occurs at the interface.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine | 277.16 | 1.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 4 mL | - |

| Water (degassed) | - | 1 mL | - |

Procedure:

-

To a flame-dried Schlenk flask, add N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine (277 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

-

Add a magnetic stir bar.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Prepare a 2M solution of K₂CO₃ in degassed water.

-

Via syringe, add 1,4-dioxane (4 mL) and the 2M K₂CO₃ solution (1 mL, 2.0 mmol) to the flask.

-

Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 8-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen (C-N) bonds.[5] This reaction has become indispensable in pharmaceutical research, as the introduction of diverse amine functionalities is a key strategy in lead optimization.[5][6][7] For the target molecule, this allows for the synthesis of more complex diamine structures.

Expertise & Experience: The "Why" Behind the Protocol

-

Ligand is Key: The success of a Buchwald-Hartwig amination hinges on the choice of phosphine ligand.[8] For electron-rich 2-aminopyridine substrates, bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos are often superior. They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species.

-

Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine coupling partner, forming the palladium-amido complex.[6][8] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. They are sufficiently strong to deprotonate a wide range of amines but are too sterically hindered to act as competing nucleophiles.

-

Anhydrous Conditions: The catalytic cycle involves intermediates that are sensitive to water. Therefore, the use of anhydrous solvents (like toluene or dioxane) and performing the reaction under an inert atmosphere are critical for achieving high yields and preventing catalyst deactivation.[9]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine | 277.16 | 1.0 | 1.0 |

| Morpholine | 87.12 | 1.2 | 1.2 |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 0.02 (Pd) |

| XPhos | 476.62 | 0.04 | 0.04 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |

| Toluene (anhydrous) | - | 5 mL | - |

Procedure:

-

In a glovebox, add NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

-

In a separate vial, weigh Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (19 mg, 0.04 mmol) and add them to the Schlenk tube.

-

Add N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine (277 mg, 1.0 mmol) and a magnetic stir bar.

-

Remove the tube from the glovebox, place it under an inert gas line.

-

Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

-

Seal the tube and heat in an oil bath at 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the desired C-N coupled product.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for forming a C(sp²)–C(sp) bond by coupling an aryl halide with a terminal alkyne.[10][11] This reaction is invaluable for introducing linear, rigid alkynyl groups into molecules, a common strategy in materials science for creating conjugated systems and in medicinal chemistry for probing protein binding pockets.

Expertise & Experience: The "Why" Behind the Protocol

-

Dual Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).[11][12] The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step.[11][13]

-

Base and Solvent Role: An amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves two purposes: it neutralizes the HX acid formed during the reaction and acts as the solvent.[13][14]

-

Minimizing Side Reactions: A common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne. This can be minimized by running the reaction under strictly anaerobic (oxygen-free) conditions and using the copper co-catalyst judiciously.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine | 277.16 | 1.0 | 1.0 |

| Phenylacetylene | 102.13 | 1.1 | 1.1 |

| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.02 | 0.02 |

| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |

| Triethylamine (Et₃N) | - | 5 mL | - |

| Tetrahydrofuran (THF) | - | 5 mL | - |

Procedure:

-

To a Schlenk flask, add N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine (277 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

-

Add a magnetic stir bar and seal the flask. Evacuate and backfill with an inert gas three times.

-

Add anhydrous, degassed THF (5 mL) and Et₃N (5 mL).

-

Add phenylacetylene (121 µL, 1.1 mmol) dropwise via syringe.

-

Stir the reaction at room temperature for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the mixture with diethyl ether (25 mL) and filter through a pad of Celite to remove the catalyst and salts.

-

Wash the Celite pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the alkynylated product.

Palladium-Catalyzed Cyanation: Introducing a Versatile Nitrile Group

The introduction of a cyano (-CN) group converts the aryl bromide into a versatile aryl nitrile. The nitrile functionality is a valuable synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles. Historically, cyanation reactions used toxic reagents like CuCN at high temperatures.[15][16] Modern palladium-catalyzed methods offer a safer and more efficient alternative, often using less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[17]

Expertise & Experience: The "Why" Behind the Protocol

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is a preferred reagent. It is a solid, relatively stable, and less acutely toxic than alkali metal cyanides. It serves as both the cyanide source and a transmetalating agent in the catalytic cycle.

-

Catalyst and Ligand: A catalyst system like Pd(dppf)Cl₂ or generating the active catalyst from Pd₂(dba)₃ and a ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is effective. The dppf ligand is robust and promotes the efficient coupling of the cyanide group.

-

Solvent: A polar aprotic solvent such as DMF or DMA is typically required to facilitate the reaction and dissolve the cyanide salt.

-

Safety: EXTREME CAUTION must be exercised. All cyanation reactions should be performed in a well-ventilated chemical fume hood. The reaction should be quenched carefully with an oxidizing agent (e.g., aqueous sodium hypochlorite/NaOH solution) to destroy any residual cyanide before workup and disposal.

Experimental Protocol: Cyanation with Zinc Cyanide

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine | 277.16 | 1.0 | 1.0 |

| Zinc Cyanide (Zn(CN)₂) | 117.43 | 0.6 | 0.6 (1.2 CN) |

| Pd₂(dba)₃ | 915.72 | 0.025 | 0.05 (Pd) |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 554.57 | 0.1 | 0.1 |

| N,N-Dimethylformamide (DMF, anhydrous) | - | 5 mL | - |

Procedure:

-

CAUTION: Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE).

-

To a Schlenk tube, add N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine (277 mg, 1.0 mmol), Zn(CN)₂ (70 mg, 0.6 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and dppf (55 mg, 0.1 mmol).

-

Add a magnetic stir bar. Seal the tube, evacuate, and backfill with an inert gas three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Heat the reaction mixture in an oil bath at 120 °C for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

QUENCHING: Slowly and carefully pour the reaction mixture into a vigorously stirring solution of 1M NaOH (20 mL) and commercial bleach (sodium hypochlorite, 10 mL) to decompose excess cyanide. Stir for at least 1 hour.

-

Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the final nitrile product.

References

- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-isopropylpyridine.

-

PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 2007 Apr 27;72(9):3606-7. [Online] Available at: [Link]

-

Chem-Station. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Online] Available at: [Link]

- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.

-

National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Online] Available at: [Link]

-

ResearchGate. Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. [Online] Available at: [Link]

-

ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Online] Available at: [Link]

- Google Patents. Process for the preparation of 2-cyanopyridine derivatives.

- Google Patents. Process for the preparation of 2-cyanopyridines.

-

ResearchGate. I would like to convert 2-bromopyridine to 2-cyanopyridine? [Online] Available at: [Link]

-

ACS Publications. Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

ResearchGate. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Online] Available at: [Link]

-

ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... [Online] Available at: [Link]

-

National Institutes of Health. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Online] Available at: [Link]

-

ResearchGate. Aminative Suzuki-Miyaura coupling. [Online] Available at: [Link]

-

Wikipedia. Sonogashira coupling. [Online] Available at: [Link]

-

Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Online] Available at: [Link]

-

Wikipedia. Suzuki reaction. [Online] Available at: [Link]

-

ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Online] Available at: [Link]

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Online] Available at: [Link]

-

National Institutes of Health. 4-Bromo-N-phenylaniline. [Online] Available at: [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Online] Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. researchgate.net [researchgate.net]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 16. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the synthesis of this and structurally related compounds. The synthesis of N-aryl-2-aminopyridines is a cornerstone in the development of many pharmaceutical agents, and achieving high yields and purity is paramount. This resource, grounded in the principles of the Buchwald-Hartwig amination, will help you navigate the common challenges associated with this palladium-catalyzed cross-coupling reaction.[1][2][3]

I. Reaction Overview and Mechanism

The synthesis of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine is typically achieved through a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[1][2] In this specific case, the reaction involves coupling 2,5-dibromo-4-methylpyridine with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.

The catalytic cycle, a critical concept for troubleshooting, generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (2,5-dibromo-4-methylpyridine) to form a Pd(II) intermediate.[3][4]

-

Amine Coordination and Deprotonation: Aniline coordinates to the Pd(II) complex, and a base removes a proton from the amine's nitrogen atom to form a palladium-amido complex.[2]

-

Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired product, N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine, and regenerating the Pd(0) catalyst.[2][3]

Understanding this cycle is fundamental to diagnosing and resolving issues that may lead to low yields or the formation of impurities.[4]

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine and provides actionable solutions.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most frequent challenges. Several factors can contribute to this issue, from catalyst deactivation to suboptimal reaction conditions.

Possible Causes and Solutions:

-

Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by exposure to air or moisture, or by the presence of impurities in the starting materials or solvent.

-

Solution: Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalyst and high-purity, dry solvents. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the phosphine ligand can effectively reduce it to the active Pd(0) state in situ.[5]

-

-

Inappropriate Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-deficient substrates like bromopyridines, the choice of ligand is particularly critical.[4]

-

Suboptimal Base: The base is essential for the deprotonation of the amine. The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and are often the most effective.[2][6] However, for substrates with base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring a higher reaction temperature.[7][8]

-

-

Incorrect Solvent: The solvent must be able to dissolve the reactants and maintain a suitable temperature for the reaction to proceed efficiently.

-

Low Reaction Temperature: The reaction may be too slow at the temperature you are using.

-

Solution: Gradually increase the reaction temperature in 10-20°C increments. Typical temperatures for these couplings range from 80-110°C.[10] Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.

-

Problem 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the overall yield of the desired compound.

Common Side Products and Prevention Strategies:

-

Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom on the pyridine ring.

-

Cause: This can occur due to a side reaction involving β-hydride elimination from the palladium-amido intermediate.[1]

-

Prevention: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using bulky ligands can often favor the desired reductive elimination pathway.

-

-

Homocoupling of Aniline: This results in the formation of diphenylamine.

-

Cause: This can be more prevalent at higher temperatures or with certain catalyst systems.

-

Prevention: Optimizing the reaction temperature and ensuring the correct stoichiometry of reactants can minimize this side reaction.

-

-

Double Arylation: If the starting material is 2,5-dibromo-4-methylpyridine, there is a possibility of aniline reacting at both bromine positions.

-

Cause: The reactivity of the two bromine atoms may not be sufficiently different under the reaction conditions.

-

Prevention: Carefully controlling the stoichiometry of aniline (using a slight excess, but not a large one) can help to favor mono-arylation. Additionally, running the reaction at a lower temperature may improve selectivity.

-

III. Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for this reaction?